Cas no 1805281-40-6 (2-(Difluoromethyl)-6-hydroxy-4-nitropyridine)

2-(Difluoromethyl)-6-hydroxy-4-nitropyridine is a fluorinated nitropyridine derivative with notable reactivity due to its electron-withdrawing nitro and difluoromethyl groups, as well as the hydroxyl substituent. This compound is of interest in synthetic organic chemistry, particularly as a versatile intermediate for the preparation of heterocyclic compounds, agrochemicals, and pharmaceuticals. The presence of the difluoromethyl group enhances metabolic stability and lipophilicity, while the hydroxyl and nitro groups provide sites for further functionalization. Its structural features make it valuable for applications requiring selective modifications or as a building block in the development of bioactive molecules. Handling requires standard precautions for nitropyridine derivatives.
2-(Difluoromethyl)-6-hydroxy-4-nitropyridine structure
1805281-40-6 structure
Product name:2-(Difluoromethyl)-6-hydroxy-4-nitropyridine
CAS No:1805281-40-6
MF:C6H4F2N2O3
Molecular Weight:190.104368209839
CID:4918823

2-(Difluoromethyl)-6-hydroxy-4-nitropyridine 化学的及び物理的性質

名前と識別子

    • 2-(Difluoromethyl)-6-hydroxy-4-nitropyridine
    • インチ: 1S/C6H4F2N2O3/c7-6(8)4-1-3(10(12)13)2-5(11)9-4/h1-2,6H,(H,9,11)
    • InChIKey: CQDIQXDPQBCKAN-UHFFFAOYSA-N
    • SMILES: FC(C1=CC(=CC(N1)=O)[N+](=O)[O-])F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 316
  • トポロジー分子極性表面積: 74.9
  • XLogP3: 0.4

2-(Difluoromethyl)-6-hydroxy-4-nitropyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A024003549-1g
2-(Difluoromethyl)-6-hydroxy-4-nitropyridine
1805281-40-6 97%
1g
$1,780.80 2022-04-01
Alichem
A024003549-250mg
2-(Difluoromethyl)-6-hydroxy-4-nitropyridine
1805281-40-6 97%
250mg
$727.60 2022-04-01
Alichem
A024003549-500mg
2-(Difluoromethyl)-6-hydroxy-4-nitropyridine
1805281-40-6 97%
500mg
$1,048.60 2022-04-01

2-(Difluoromethyl)-6-hydroxy-4-nitropyridine 関連文献

2-(Difluoromethyl)-6-hydroxy-4-nitropyridineに関する追加情報

2-(Difluoromethyl)-6-hydroxy-4-nitropyridine: A Comprehensive Overview

The compound 2-(Difluoromethyl)-6-hydroxy-4-nitropyridine, with the CAS number 1805281-40-6, is a significant molecule in the field of organic chemistry. This compound belongs to the class of pyridine derivatives, which have garnered substantial attention due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. The structure of this molecule is characterized by a pyridine ring with three substituents: a difluoromethyl group at position 2, a hydroxyl group at position 6, and a nitro group at position 4. These functional groups impart unique chemical and physical properties to the compound, making it a valuable research subject.

Recent studies have highlighted the potential of 2-(Difluoromethyl)-6-hydroxy-4-nitropyridine in the development of novel drugs targeting various diseases. The nitro group at position 4 is known to enhance the electron-withdrawing effects, which can influence the reactivity and bioavailability of the molecule. Meanwhile, the hydroxyl group at position 6 contributes to hydrogen bonding capabilities, potentially improving solubility and stability in aqueous environments. The difluoromethyl group at position 2 introduces fluorine atoms, which are known to enhance lipophilicity and metabolic stability—key attributes for drug candidates.

In terms of synthesis, researchers have explored various methods to efficiently construct this compound. One notable approach involves the substitution reaction of a pyridine derivative with appropriate electrophiles under controlled conditions. The introduction of the nitro group typically requires careful oxidation steps to avoid over-reduction or undesired side reactions. Similarly, the installation of the hydroxyl and difluoromethyl groups demands precise control over reaction conditions to ensure high yields and purity.

The physical properties of 2-(Difluoromethyl)-6-hydroxy-4-nitropyridine have been extensively studied. Its melting point, boiling point, and solubility in various solvents are critical parameters for its application in different chemical processes. Recent advancements in computational chemistry have allowed researchers to predict these properties with high accuracy using quantum mechanical models, reducing the need for extensive experimental work.

Applications of this compound span across multiple domains. In pharmaceuticals, it serves as a lead compound for designing anti-inflammatory agents due to its ability to modulate key inflammatory pathways. In agrochemicals, its potential as a herbicide or fungicide is under investigation, leveraging its ability to inhibit specific enzymes involved in plant metabolism. Additionally, in materials science, this compound has shown promise as a precursor for advanced polymers with tailored electronic properties.

Environmental impact and safety considerations are paramount when working with such compounds. Studies have shown that 2-(Difluoromethyl)-6-hydroxy-4-nitropyridine exhibits moderate biodegradability under aerobic conditions, making it less persistent in natural environments compared to some other synthetic chemicals. However, further research is needed to fully understand its long-term ecological effects and potential risks to human health.

In conclusion, 2-(Difluoromethyl)-6-hydroxy-4-nitropyridine stands as a versatile and intriguing molecule with vast potential across multiple disciplines. Its unique structure and functional groups make it an attractive candidate for both fundamental research and applied development. As scientific advancements continue to unfold, this compound will likely play an increasingly important role in shaping future innovations in chemistry and related fields.

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